molecular formula C14H24Br2N2O2 B167706 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) CAS No. 1760-15-2

1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one)

Cat. No. B167706
CAS RN: 1760-15-2
M. Wt: 412.16 g/mol
InChI Key: YOIJEGPUCWNOAV-UHFFFAOYSA-N
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Description

1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one), also known as PBD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. PBD is a derivative of piperazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. The bromine atoms in PBD make it a useful tool for labeling proteins and other biomolecules in biological systems.

Mechanism Of Action

The mechanism of action of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the formation of a covalent bond between the bromine atom in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) and a nucleophilic amino acid residue in a protein or other biomolecule. This covalent bond is stable and irreversible, allowing researchers to track the movement and interactions of labeled molecules over time.

Biochemical And Physiological Effects

1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled biomolecules. Studies have shown that 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling does not significantly alter the activity or stability of enzymes, and does not affect the folding or function of labeled proteins.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling is its high selectivity for certain amino acid residues in proteins, such as cysteine and methionine. This selectivity allows researchers to selectively label specific regions of proteins, and to study the interactions and movements of these regions in living cells. However, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling can also have limitations, such as the potential for off-target labeling and the need for specialized equipment and expertise to carry out the labeling reactions.

Future Directions

There are many potential future directions for the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) in scientific research. One area of interest is the development of new labeling strategies that can improve the selectivity and efficiency of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling reactions. Another area of interest is the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling to study the interactions and movements of proteins in complex biological systems, such as in multicellular organisms or in disease states. Additionally, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling could be used in the development of new diagnostic and therapeutic agents for the treatment of diseases such as cancer.

Synthesis Methods

The synthesis of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the reaction of piperazine with 3-bromo-2,2-dimethylpropan-1-one. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and requires the use of a catalyst such as triethylamine or potassium carbonate. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has been used extensively in scientific research as a tool for labeling proteins and other biomolecules. The bromine atoms in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) can be used to selectively label amino acid residues in proteins, allowing researchers to track the movement and interactions of proteins in living cells. 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has also been used to label DNA and RNA molecules, and to study the structure and function of enzymes.

properties

CAS RN

1760-15-2

Product Name

1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one)

Molecular Formula

C14H24Br2N2O2

Molecular Weight

412.16 g/mol

IUPAC Name

3-bromo-1-[4-(3-bromo-2,2-dimethylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C14H24Br2N2O2/c1-13(2,9-15)11(19)17-5-7-18(8-6-17)12(20)14(3,4)10-16/h5-10H2,1-4H3

InChI Key

YOIJEGPUCWNOAV-UHFFFAOYSA-N

SMILES

CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr

Canonical SMILES

CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr

Other CAS RN

1760-15-2

synonyms

3-bromo-1-[4-(3-bromo-2,2-dimethyl-propanoyl)piperazin-1-yl]-2,2-dimet hyl-propan-1-one

Origin of Product

United States

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